molecular formula C18H22ClNO B1385316 N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline CAS No. 1040687-23-7

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline

Cat. No. B1385316
CAS RN: 1040687-23-7
M. Wt: 303.8 g/mol
InChI Key: YEOWWLBCEJVVOQ-UHFFFAOYSA-N
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Description

“N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline” is a chemical compound with the molecular formula C18H22ClNO . It is used in proteomics research .

Scientific Research Applications

Characterization and Potential Pesticide Applications

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds structurally similar to N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline, have been studied extensively. These organic compounds have been characterized through X-ray powder diffraction, revealing their potential as pesticides. The study details experimental peak positions, relative peak intensities, values of d and Miller indices, and unit-cell parameters, providing a robust framework for understanding the structural properties of these compounds (Olszewska, Tarasiuk, & Pikus, 2011).

Synthetic and Spectral Analysis for Pharmacological Studies

In pharmacological contexts, molecules bearing multiple functional groups, including structures related to this compound, have been synthesized and analyzed for their antibiotic effects against both Gram-positive and Gram-negative bacteria. Additionally, these compounds' lipoxygenase activity has been studied, indicating a multifaceted approach in pharmacological research. The spectral data analysis of these synthesized molecules corroborates their depicted structures, enhancing their reliability in further studies (Rasool et al., 2016).

Spectral Investigation and DFT Computations in Pharmaceutical Analysis

The vibrational studies, like FT-IR and FT-Raman analysis, have been employed to study pharmaceutical molecules related to this compound. Quantum chemical studies using DFT methods provide insights into the electronic structure, intramolecular interactions, and potential pharmaceutical activity of these compounds. The natural bond orbital analysis, HOMO and LUMO analysis, and molecular electrostatic potential investigation enrich the understanding of these molecules' properties and their pharmaceutical potential (Amalanathan et al., 2015).

properties

IUPAC Name

N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-12-5-6-13(2)17(9-12)20-7-8-21-16-10-14(3)18(19)15(4)11-16/h5-6,9-11,20H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOWWLBCEJVVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCCOC2=CC(=C(C(=C2)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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